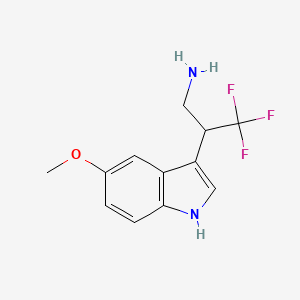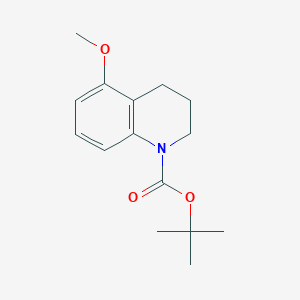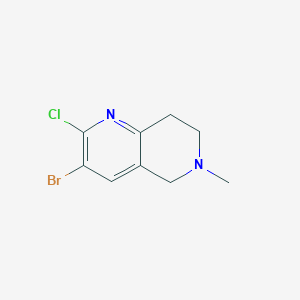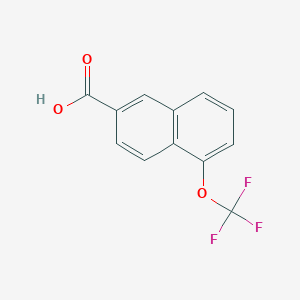
7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-phenylisochroman-3-one is a heterocyclic compound that belongs to the class of isochromanones. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 1st position of the isochroman-3-one skeleton. Isochromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenylisochroman-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(7-chloro-1-phenylisochroman-3-yl)acetic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-1-phenylisochroman-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-phenylisochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-1-phenylisochroman-3-one carboxylic acid.
Reduction: Formation of 7-chloro-1-phenylisochroman-3-ol.
Substitution: Formation of 7-methoxy-1-phenylisochroman-3-one.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-phenylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. It also interacts with DNA and RNA, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key signaling proteins involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1-phenylisochroman-4-one
- 7-Chloro-1-phenylisochroman-2-one
- 7-Chloro-1-phenylisochroman-3-ol
Uniqueness
Compared to its analogs, 7-Chloro-1-phenylisochroman-3-one exhibits unique biological activities due to the specific positioning of the chlorine atom and the phenyl group. This structural arrangement enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
77605-68-6 |
|---|---|
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
7-chloro-1-phenyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-6-11-8-14(17)18-15(13(11)9-12)10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI-Schlüssel |
FKCTUVAFEHPFRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)






![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
